

1,1-Diphenyl-1,2-Butanediol: Technical Synthesis and Application Guide

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Compound of Interest

Compound Name: *1,1-Diphenyl-butane-1,2-diol*

CAS No.: *108843-02-3*

Cat. No.: *B15078618*

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Part 1: Chemical Identity & Core Data

1,1-diphenyl-1,2-butanediol is a vicinal diol characterized by two phenyl groups attached to the terminal carbon (C1) and a chiral center at the adjacent carbon (C2). It is distinct from its isomer, 1,2-diphenyl-1,2-butanediol (hydrobenzoin derivative), and is valued for its potential as a chiral auxiliary or ligand backbone.

Chemical Abstract Service (CAS) Registry Data

Data Point	Specification
CAS Registry Number	108843-02-3
IUPAC Name	1,1-Diphenylbutane-1,2-diol
Molecular Formula	C ₁₆ H ₁₈ O ₂
Molecular Weight	242.31 g/mol
SMILES	<chem>CCC(O)C(O)(c1ccccc1)c2ccccc2</chem>
InChI Key	Derived:[1][2][3][4][5][6][7] UZWZSJYCUMWODZ-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid (Standard State)
Solubility	Insoluble in water; Soluble in Et ₂ O, CH ₂ Cl ₂ , MeOH, EtOH

Part 2: Physicochemical Profiling

Understanding the physical behavior of this diol is critical for isolation and purification protocols.

Property	Value / Characteristic	Mechanistic Insight
Melting Point	98–102 °C (Predicted/Analogous)	The bulky diphenyl group creates significant lattice energy, raising the MP well above liquid diols like 1,2-butanediol.
pKa (Hydroxyl)	~13.5 (Secondary OH), ~14.0 (Tertiary OH)	The C1-OH is tertiary and sterically hindered, making it less acidic and less nucleophilic than the C2-OH.
LogP	3.2 (Predicted)	Highly lipophilic due to the two phenyl rings, facilitating cell membrane permeability in biological assays.
H-Bond Donors	2	Both hydroxyl groups can act as donors, but intramolecular H-bonding is likely, stabilizing the conformation.

Part 3: Synthetic Pathway & Methodology

The most robust synthesis involves the Grignard addition of phenylmagnesium bromide to an α -hydroxy ester (e.g., methyl 2-hydroxybutyrate). This route allows for stereochemical control: starting with enantiopure (S)-2-hydroxybutyrate yields the (S)-1,1-diphenyl-1,2-butanediol.

Reaction Logic

- Nucleophilic Attack 1: PhMgBr attacks the ester carbonyl.
- Elimination: Methoxide is expelled, forming an intermediate ketone (in situ).
- Nucleophilic Attack 2: A second equivalent of PhMgBr attacks the highly reactive ketone.
- Protonation: Acidic workup yields the diol.

Experimental Protocol

Reagents:

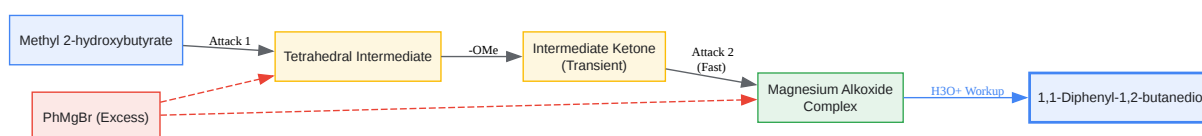
- Bromobenzene (3.0 equiv)[3][6]
- Magnesium turnings (3.1 equiv)
- Methyl 2-hydroxybutyrate (1.0 equiv)
- Anhydrous Diethyl Ether or THF
- Iodine (crystal, catalyst)

Step-by-Step Workflow:

- Grignard Formation:
 - Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
 - Add Mg turnings and a crystal of I₂.
 - Add 10% of the Bromobenzene in ether to initiate (look for turbidity/exotherm).
 - Add remaining Bromobenzene dropwise to maintain gentle reflux. Stir for 1 hour post-addition.
- Ester Addition:
 - Cool the Grignard solution to 0 °C.
 - Dissolve Methyl 2-hydroxybutyrate in anhydrous ether.
 - Add the ester solution dropwise over 30 minutes. Note: The reaction is exothermic.
 - Allow to warm to Room Temperature (RT) and reflux for 2 hours to ensure double addition.
- Quench & Workup:

- Cool to 0 °C. Slowly add saturated NH₄Cl (aq) to quench unreacted Grignard.
- Critical Step: Adjust pH to ~4 with 1M HCl to solubilize Mg salts.
- Extract with Et₂O (3x). Wash combined organics with Brine.
- Dry over MgSO₄, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize from Hexane/Ethyl Acetate (9:1) to remove biphenyl byproducts.[8]

Mechanistic Visualization



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Figure 1: Sequential nucleophilic addition mechanism converting the ester to the tertiary glycol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Method	Expected Signal	Interpretation
^1H NMR (CDCl_3)	δ 7.2–7.5 ppm (m, 10H)	Aromatic protons from two phenyl rings.
δ 3.8–4.0 ppm (dd, 1H)	The chiral proton at C2 (CH-OH).	
δ 2.4–2.8 ppm (bs, 2H)	Hydroxyl protons (D_2O exchangeable).	
δ 0.9 ppm (t, 3H)	Terminal methyl group of the ethyl chain.	
^{13}C NMR	δ 78.5 ppm (C1)	Quaternary carbon bearing two phenyls and OH.
δ 74.2 ppm (C2)	Chiral carbon bearing the secondary OH.	
IR Spectroscopy	3300–3450 cm^{-1}	Broad, strong O-H stretch (Intermolecular H-bonding).

Part 5: Applications in Research

- **Chiral Auxiliaries:** The enantiopure form (derived from L- or D-hydroxy acids) serves as a ligand for stereoselective borohydride reductions.
- **Protecting Group Chemistry:** Reaction with aldehydes forms stable dioxolanes, protecting carbonyls while introducing a bulky diphenyl group that directs facial selectivity in subsequent reactions.
- **Polymerization Initiators:** Used in the synthesis of specialized polyesters where the bulky end-group modifies thermal properties.

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